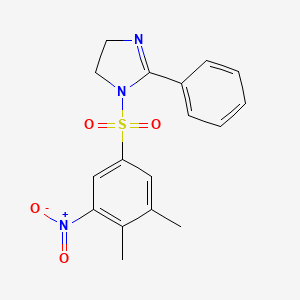

1-((3,4-dimethyl-5-nitrophenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-((3,4-Dimethyl-5-nitrophenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is a synthetic organic compound characterized by its complex structure, which includes a sulfonyl group, a nitrophenyl group, and an imidazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3,4-dimethyl-5-nitrophenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole typically involves multiple steps:

Nitration: The starting material, 3,4-dimethylphenyl, undergoes nitration to introduce the nitro group at the 5-position.

Sulfonylation: The nitrated compound is then subjected to sulfonylation using a sulfonyl chloride reagent to attach the sulfonyl group.

Imidazole Formation: The final step involves the cyclization reaction to form the imidazole ring, often using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at Sulfonamide Group

Reaction conditions :

-

Electrophilic displacement : Reactivity with acyl chlorides, aryl isocyanates, or sulfonyl chlorides in chloroform/TEA yields disubstituted derivatives (Table 1) .

| Reagent | Product | Yield (%) | Conditions |

|---|---|---|---|

| Benzoyl chloride | N-Benzoyl-sulfonamide derivative | 78 | CHCl₃, TEA, 25°C |

| p-Toluenesulfonyl Cl | Bis-sulfonamide | 85 | DCE, 90°C |

| Phenyl isocyanate | Urea-linked analog | 72 | THF, reflux |

Mechanism :

Oxidation of Dihydroimidazole Ring

Air oxidation :

-

I undergoes spontaneous oxidation to 2-phenylimidazole in the presence of O₂, facilitated by the electron-withdrawing nitro group (Figure 1) .

Ring-Opening and Rearrangement Reactions

Acid/Base-Mediated Hydrolysis :

-

Products : Hydrazonomethylbenzonitrile derivatives via cleavage of the imidazoline ring (Scheme 1) .

Mechanistic pathway :

-

Protonation of the imine nitrogen.

-

Ring opening via nucleophilic attack by water.

Stability and Degradation

Thermal stability :

Applications De Recherche Scientifique

-

Anticancer Properties :

Recent studies have highlighted the anticancer potential of imidazole derivatives. For instance, compounds similar to 1-((3,4-dimethyl-5-nitrophenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole have shown significant cytotoxic effects against various cancer cell lines. A study indicated that imidazole derivatives can induce apoptosis in cancer cells, with IC50 values suggesting effective concentrations for treatment . -

Antibacterial Efficacy :

The compound has also been evaluated for its antibacterial properties. Research indicates that certain imidazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. For example, modifications to the imidazole structure have led to compounds with minimum inhibitory concentrations (MIC) that demonstrate effectiveness against pathogens like Staphylococcus aureus and Escherichia coli . -

Anticonvulsant Activity :

Some derivatives of imidazole have been reported to possess anticonvulsant properties. These compounds act as non-competitive antagonists at AMPA receptors, which are crucial in the pathophysiology of epilepsy .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step organic reactions. The following methodologies are commonly employed:

-

Condensation Reactions :

The synthesis often begins with the condensation of appropriate aldehydes or ketones with primary amines to form imines, which are then reduced to yield the desired imidazole structure. -

Sulfonation :

The introduction of the sulfonyl group can be achieved through electrophilic aromatic substitution or direct sulfonation methods using sulfonic acids or sulfonyl chlorides . -

Green Chemistry Approaches :

Recent advancements emphasize environmentally friendly synthesis techniques that minimize hazardous solvents and maximize yield efficiency. Techniques such as solvent-free reactions and microwave-assisted synthesis are gaining traction .

Case Study 1: Anticancer Activity Assessment

A study focused on a series of imidazole derivatives including this compound demonstrated that these compounds could inhibit tumor growth in vivo. The results indicated a significant reduction in tumor size compared to control groups, with flow cytometry analysis revealing increased apoptosis rates in treated cancer cell lines .

Case Study 2: Antibacterial Testing

In another investigation, various imidazole derivatives were tested against a panel of bacterial strains. The study found that certain modifications enhanced their antibacterial activity significantly, with some compounds achieving MIC values lower than traditional antibiotics .

Mécanisme D'action

The mechanism of action of 1-((3,4-dimethyl-5-nitrophenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The pathways involved depend on the specific biological context and the nature of the target enzyme or receptor.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-((3,4-Dimethyl-5-nitrophenyl)sulfonyl)-2-methyl-1H-imidazole

- 1-((3,4-Dimethyl-5-nitrophenyl)sulfonyl)-4-methylimidazole

Uniqueness

Compared to similar compounds, 1-((3,4-dimethyl-5-nitrophenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole stands out due to the presence of the phenyl group, which can influence its reactivity and interaction with biological targets

Activité Biologique

1-((3,4-Dimethyl-5-nitrophenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is a compound of interest due to its potential biological activities. This compound, identified by CAS number 873580-27-9, has a molecular formula of C17H17N3O4S and a molecular weight of 359.4 g/mol . The structure incorporates an imidazole core, which is known for its diverse biological properties, including antimicrobial and anticancer activities.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of various sulfonyl derivatives with imidazole precursors. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and HRMS (High-Resolution Mass Spectrometry) are employed to confirm the structure and purity of the synthesized compound .

Antimicrobial Properties

Recent studies indicate that compounds containing imidazole rings exhibit significant antimicrobial activity. For instance, related imidazole derivatives have been shown to inhibit bacterial growth effectively. A study demonstrated that certain imidazole derivatives had minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli . While specific data for this compound is limited, its structural similarities suggest potential efficacy.

Anticonvulsant and Neuroprotective Effects

Compounds similar to this compound have been investigated for anticonvulsant properties. Research has indicated that certain imidazole derivatives act as non-competitive antagonists of AMPA receptors, which are implicated in seizure activity . This suggests that the compound may possess neuroprotective effects worth exploring further.

Enzyme Inhibition

The compound's sulfonamide group may contribute to its ability to inhibit specific enzymes involved in metabolic pathways. For example, compounds with similar structures have been identified as aldose reductase inhibitors, which play a role in diabetic complications . This aspect highlights the potential therapeutic applications of this compound in managing diabetes-related conditions.

Study on Imidazole Derivatives

A comprehensive study on various imidazole derivatives revealed that those with nitro and sulfonamide substituents exhibited enhanced biological activities. The study focused on their interactions with biological targets using molecular docking simulations and in vitro assays . The findings suggested that modifications in the substituents significantly impacted the biological efficacy of these compounds.

Antioxidant Properties

In another investigation, related compounds were evaluated for their antioxidant properties through DFT (Density Functional Theory) calculations and molecular docking studies. The results indicated that these compounds could act as effective antioxidants due to their ability to scavenge free radicals . This property is crucial for developing therapeutic agents targeting oxidative stress-related diseases.

Propriétés

IUPAC Name |

1-(3,4-dimethyl-5-nitrophenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O4S/c1-12-10-15(11-16(13(12)2)20(21)22)25(23,24)19-9-8-18-17(19)14-6-4-3-5-7-14/h3-7,10-11H,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUUQXHBJQXRMAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)[N+](=O)[O-])S(=O)(=O)N2CCN=C2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.